Bromodichloromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride.

Very soluble in organic solvents; miscible with chloroform

In water, 3.968X10+3 mg/L at 30 °C

Solubility in water, g/100ml at 20 °C: 0.45 (poor)

Synonyms

Canonical SMILES

Historical Applications:

Bromodichloromethane (also known as BDM) has a limited history of use in scientific research. It was previously employed as:

- A solvent: BDM's ability to dissolve various organic materials, including fats, waxes, and resins, made it useful in certain research applications. However, safer alternatives have largely replaced it due to concerns about its toxicity. ATSDR, Toxicological Profile for Bromodichloromethane: )

- A flame retardant and fire extinguisher component: While BDM possessed flame-retardant properties, its usage in these applications has been discontinued due to the availability of safer and more effective alternatives. NTP, RoC Profile: Bromodichloromethane: )

Current Applications:

- Standard in drinking water analysis: BDM serves as a reference compound in the analytical process for detecting the presence of various disinfection byproducts in drinking water. NCBI, Bromodichloromethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds: )

- Chemical intermediate in organic synthesis: BDM can be used as a starting material or intermediate in the synthesis of other organic compounds, although its use in this context is limited. ATSDR, Toxicological Profile for Bromodichloromethane: )

Research on the toxicological effects of BDM:

While BDM is not widely used in contemporary research, it has been the subject of investigations regarding its potential health hazards. Studies have primarily focused on:

- Carcinogenicity: Animal studies have shown BDM to induce liver tumors in rats, raising concerns about its potential carcinogenic effects in humans. However, the available data from human studies is insufficient to establish a definitive link between BDM exposure and cancer. ATSDR, Toxicological Profile for Bromodichloromethane: )

- Other health effects: Research suggests that BDM exposure can cause various adverse effects in animals, including developmental problems, liver damage, and kidney damage. However, the relevance of these findings to human health remains unclear and requires further investigation. ATSDR, Toxicological Profile for Bromodichloromethane: )

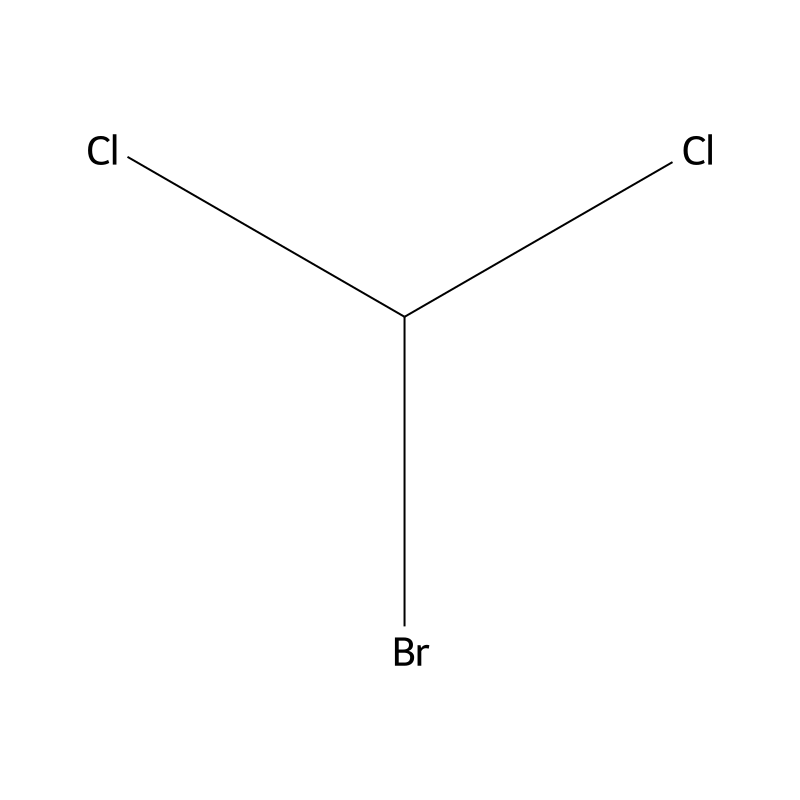

Bromodichloromethane is a trihalomethane with the chemical formula CHBrCl₂. It appears as a colorless, nonflammable liquid with a boiling point of 90.1 °C and a melting point of -57.1 °C. Its density is approximately 1.980 g/cm³ at 20 °C . This compound is primarily produced as a by-product during the chlorination of drinking water, where chlorine reacts with natural organic matter and bromide present in the water . Bromodichloromethane has been classified by the United States Environmental Protection Agency as a probable human carcinogen, with potential adverse health effects associated with prolonged exposure .

- Toxicity: BDCM is classified as a probable human carcinogen by the US Environmental Protection Agency (EPA) []. Animal studies suggest potential for cancer development in the liver, kidneys, and large intestine at high exposure levels [].

- Developmental effects: Studies suggest BDCM exposure during pregnancy might influence fetal development [].

- Exposure routes: The most common exposure route for humans is through consumption of chlorinated drinking water []. Inhalation of contaminated air or skin contact with BDCM can also occur [].

- Safety regulations: The EPA has set a maximum contaminant level (MCL) for total trihalomethanes (including BDCM) in drinking water at 80 parts per billion (ppb) [].

The biological activity of bromodichloromethane is primarily linked to its potential carcinogenic effects. Studies have indicated that exposure to high levels of this compound can lead to liver and kidney damage in animal models . Furthermore, it has been shown to interact with DNA, potentially causing mutations or chromosomal changes . While the effects on human health at typical exposure levels in drinking water remain uncertain, bromodichloromethane is suspected of posing risks to reproductive health and fetal development when present in elevated concentrations .

Bromodichloromethane can be synthesized through several methods:

- From Chloroform and Bromoform: A common method involves treating a mixture of chloroform and bromoform with triethylbenzylammonium chloride and sodium hydroxide .

- By Chlorination: It is also formed during the chlorination process of drinking water, where chlorine reacts with naturally occurring bromides in the water supply .

- Laboratory Synthesis: In laboratory settings, it can be prepared using specific reagents under controlled conditions to ensure purity and yield.

Research on bromodichloromethane has focused on its interactions within biological systems and its environmental impact:

- Genotoxicity: Studies indicate that bromodichloromethane can cause genetic mutations by interacting with DNA .

- Health Impact Assessments: Various studies have explored its effects on liver function and potential carcinogenic risks associated with long-term exposure through drinking water .

- Environmental Persistence: Investigations into its persistence in aquatic environments highlight concerns regarding its accumulation and potential toxicity to aquatic life.

Bromodichloromethane belongs to a class of compounds known as trihalomethanes. Other similar compounds include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Chloroform | CHCl₃ | Colorless liquid; used as an organic solvent; less dense than water. |

| Bromoform | CHBr₃ | Heavier than water; used in organic synthesis; more toxic than bromodichloromethane. |

| Chlorodibromomethane | CHCl₂Br₂ | Used in refrigerants; has higher toxicity than bromodichloromethane. |

| Dichloroacetic acid | CHCl₂COOH | Water-soluble; used in pharmaceuticals; less volatile than bromodichloromethane. |

Bromodichloromethane's uniqueness lies in its specific formation during water chlorination processes and its distinct balance of chlorine and bromine atoms, which contribute to its unique biological activity and environmental behavior compared to other trihalomethanes.

Physical Description

COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

Boiling Point

90.0 °C

90 °C

Vapor Density

Density

1.980 g/cu m 20 °C

1.9 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3

LogP

log Kow = 2.00

2

Melting Point

-57.0 °C

-57 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 14 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 13 of 14 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (46.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (46.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (38.46%): May cause cancer [Danger Carcinogenicity];

H351 (15.38%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

50 mm Hg at 20 °C

Vapor pressure, kPa at 20 °C: 6.6

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Bromodichloromethane is not manufactured for commercial use, but is formed in chlorinated drinking water as a result of the halogen substitution and oxidation reactions of chlorine with naturally occurring organic matter (e.g., humic or fulvic acids) in the presence of bromide.

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: bromodichloromethane; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: bromodichloromethane; Matrix: municipal and industrial discharges; Detection Limit: 0.1 ug/L.

Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: bromodichloromethane; Matrix: water; Detection Limit: 2.2 ug/L.

For more Analytic Laboratory Methods (Complete) data for BROMODICHLOROMETHANE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is presented for the analysis of bromodichloromethane, and chlorodibromomethane. Blood samples are warmed and an inert gas is passed through the sample to extract the volatile halocarbons. Tissue samples are macerated in water, then treated the same as for blood samples. A Tenax gas chromatography (GC) cartridge is used to trap the vapors which are then recovered by thermal desorption and analyzed on GC/mass spectrometry. Caution should be exercised in handling the volatile components due to their suspected and proven carcinogenicity. The limits of detection of this method are approximately 3 nanograms/ml for a 10 ml blood sample and 6 nanograms/gram for 5 gram tissue samples.

Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium-sulfate and analyzed using thermal desorption of volatiles into a gas chromatography/mass spectrometer. Halocarbons for which the method is suitable include bromodichloromethane, and chlorodibromomethane.

Biological monitoring methods useful for detecting halogenated alkanes and alkenes are described. The most important methods of analysis are gas chromatography with electron capture detection and gas chromatography/mass spectrometry. Solvent extraction, gas stripping and head space techniques may be combined with gas chromatography/mass spectrography for determining volatile halogenated pollutants in biological samples. Descriptions are offered of techniques for determining bromodichloromethane and other volatiles in urine, blood, milk and adipose tissue.

For more Clinical Laboratory Methods (Complete) data for BROMODICHLOROMETHANE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

The acute hepato- and nephrotoxic potentials of two trihalomethane water contaminants, bromodichloromethane (BrCHCl2) and dibromochloromethane (Br2CHCl), were determined in male Sprague-Dawley rats. Br2CHCl possessed a greater hepatotoxic and lethal potential than BrCHCl2. However, both Br2CHCl and BrCHCl2 were weak hepatotoxicants as compared to a related trihalomethane, CHCl3. Br2CHCl and BrCHCl2 did not produce liver injury until near-lethal dosages were administered. Neither trihalomethane appeared to produce appreciable kidney injury during the 24-hr challenge period. Pretreatment of rats with acetone (15 mmol/kg, po) markedly potentiated the hepatotoxic response to BrCHCl2 and Br2CHCl. The potentiated response observed with acetone plus BrCHCl2 or Br2CHCl was equal to or greater than that observed with acetone plus an approximately equimolar dosage of CHCl3. That is, acetone appeared to convert these weak hepatotoxicants into strong hepatotoxicants.

... A rodent model of hereditary renal cancer was used to investigate the carcinogenic response to a mixture of drinking water disinfection by-products (DBPs). Rats carrying a mutation in the Tsc2 tumor suppressor gene (Eker rats) readily develop renal preneoplastic and neoplastic lesions, and are highly susceptible to the effects of renal carcinogens. Male and female Eker rats were exposed via drinking water to individual or a mixture of DBPs for 4 or 10 months. Potassium bromate, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), chloroform, and bromodichloromethane were administered at low concentrations of 0.02, 0.005, 0.4 and 0.07 g/L, respectively, and high concentrations of 0.4, 0.07, 1.8 and 0.7 g/L, respectively. Low and high dose mixture solutions were comprised of all four chemicals at either low concentrations or high concentrations, respectively, Following necropsy, each kidney was examined microscopically for preneoplastic lesions (atypical tubules and hyperplasias) and tumors. While some of the mixture responses observed in male rats did fall within the range expected for an additive response, especially at the high dose, predominantly antagonistic effects on renal lesions were observed in response to the low dose mixture in male rats and the high dose mixture in female rats. These data suggest that current default risk assessments assuming additivity may overstate the cancer risk associated with exposure to mixtures of DBPs at low concentrations..

Pretreatment of Fischer 344 rats with buthionine sulfoximine, which decreased the hepatic glutathione content by 86%, markedly accentuated the hepatic and renal toxicity of bromodichloromethane administered as a single dose (400 mg/kg bw) by gavage.

For more Interactions (Complete) data for BROMODICHLOROMETHANE (6 total), please visit the HSDB record page.